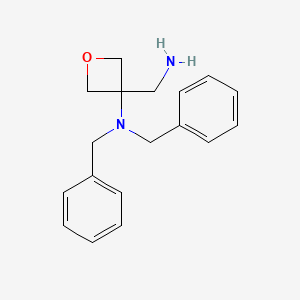

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Description

The Significance of Oxetane (B1205548) Core Structures in Advanced Organic Synthesis

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in recent years. beilstein-journals.org Despite its inherent ring strain, comparable to that of an epoxide, the oxetane moiety is a stable motif that can significantly enhance key physicochemical properties of a molecule. beilstein-journals.org Its introduction can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. beilstein-journals.org The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive surrogate for more common functionalities like gem-dimethyl or carbonyl groups in drug discovery. nih.govnih.gov The ability of the oxetane core to act as a hydrogen bond acceptor further enhances its appeal in the design of bioactive molecules. beilstein-journals.org

The synthesis of oxetane-containing compounds has evolved significantly, with numerous methods developed for their construction and derivatization. beilstein-journals.org These strategies include intramolecular cyclizations, [2+2] photocycloadditions, and ring-expansion reactions, providing access to a diverse array of oxetane building blocks. beilstein-journals.org

Overview of Amine Functionalities in Modern Chemical Design

Amines are fundamental building blocks in organic chemistry, characterized by the presence of a nitrogen atom. cymitquimica.com Their basicity and nucleophilicity make them highly versatile functional groups in a vast number of chemical transformations. cymitquimica.comorgchemboulder.com Amines are integral components of a wide range of pharmaceuticals, agrochemicals, and natural products. cymitquimica.com In medicinal chemistry, the amine group is often crucial for a molecule's biological activity, participating in key interactions with biological targets such as enzymes and receptors. cymitquimica.com The ability to readily form salts enhances the aqueous solubility of amine-containing drugs, a critical factor for their administration and bioavailability.

Contextualizing "3-(aminomethyl)-N,N-dibenzyloxetan-3-amine" within Chemical Research Frontiers

"this compound" is a unique molecule that combines the desirable attributes of both the oxetane core and amine functionalities. cymitquimica.com Its structure features a 3,3-disubstituted oxetane ring, a pattern known to enhance stability. nih.gov The presence of a primary aminomethyl group and a tertiary dibenzylamino group provides multiple sites for further chemical modification and introduces a combination of steric bulk and potential for specific molecular interactions. cymitquimica.com This positions the compound as a valuable scaffold for the development of new chemical probes and potential therapeutic agents. The dibenzyl groups can also serve as protecting groups that can be removed to reveal a secondary amine, further expanding its synthetic utility. chemrxiv.org

Hypotheses and Research Aims for Investigations into this compound

The unique structural features of "this compound" suggest several avenues for research. Key hypotheses and research aims for its investigation would likely include:

Exploration of its potential as a novel building block in medicinal chemistry. Researchers would hypothesize that the combination of the oxetane ring and the diamine functionality could lead to the discovery of new bioactive compounds with improved pharmacokinetic profiles. nih.govnih.gov

Investigation of its utility in the synthesis of complex molecules. The primary and tertiary amine groups offer orthogonal reactivity, allowing for selective functionalization. This would be a key area of investigation for synthetic chemists.

Evaluation of its conformational properties and their influence on biological activity. The rigid oxetane core is expected to impose specific conformational constraints, which could be exploited in the design of selective ligands for biological targets.

Development of derivatives with tailored properties. A primary research aim would be to synthesize a library of derivatives by modifying the amine functionalities and exploring their structure-activity relationships.

Detailed Research Findings

While specific, in-depth research publications solely focused on "this compound" are not extensively available in the public domain, a significant amount can be inferred from studies on closely related 3,3-disubstituted oxetanes.

Synthesis of this compound

A general and robust synthetic route to 3,3-disubstituted oxetanes, including those with aminomethyl functionalities, has been reported. chemrxiv.org This methodology provides a clear pathway to the target compound. The synthesis would likely commence from the commercially available oxetan-3-one .

The key steps would involve:

Strecker Synthesis: Reaction of oxetan-3-one with dibenzylamine (B1670424) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would yield the α-aminonitrile intermediate, 3-cyano-3-(dibenzylamino)oxetane . chemrxiv.org

Reduction of the Nitrile: The cyano group of the intermediate would then be reduced to a primary amine. While several reducing agents can be employed for this transformation, a method that preserves the oxetane ring is crucial. chemrxiv.org The use of cobalt boride, generated in situ from cobalt(II) chloride and sodium borohydride, has been shown to be effective for the reduction of nitriles in the presence of an oxetane core. chemrxiv.org This step would produce the final product, This compound .

An alternative to the Strecker synthesis for introducing the aminomethyl group is the Henry reaction (nitroaldol reaction) with nitromethane, followed by reduction of the nitro group. chemrxiv.org

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O bldpharm.com |

| Molecular Weight | 282.38 g/mol bldpharm.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents and acidic aqueous solutions. |

| Basicity | The presence of two amine groups makes it a basic compound. |

Note: These are predicted properties and would require experimental verification.

Spectroscopic Characterization

The structure of "this compound" would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the aromatic protons of the benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, the methylene protons of the oxetane ring, and the aminomethyl protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR would show distinct signals for the carbon atoms of the oxetane ring, the benzyl groups, and the aminomethyl group. The quaternary carbon at the 3-position of the oxetane would be a key indicator.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). orgchemboulder.com

C-H stretching of the aromatic and aliphatic groups.

C-N stretching vibrations. orgchemboulder.com

The ether C-O-C stretching of the oxetane ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of 282.38.

Precursor Synthesis and Derivatization Strategies

The initial phase in the synthesis of the target molecule involves the preparation of key precursors that either already contain the oxetane ring or are primed for its formation.

A prevalent and efficient strategy for accessing 3,3-disubstituted oxetanes begins with commercially available oxetan-3-one. chemrxiv.orgresearchgate.net This ketone serves as a versatile starting point for introducing the necessary substituents at the C3 position through well-established ketone functionalization reactions. chemrxiv.org

One of the most direct methods to install both the dibenzylamino group and a precursor to the aminomethyl group is the Strecker synthesis. chemrxiv.org This one-pot, three-component reaction involves treating oxetan-3-one with dibenzylamine and a cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield 3-cyano-3-(dibenzylamino)oxetane. This intermediate is pivotal as the cyano group can be subsequently reduced to the required aminomethyl group. chemrxiv.org

Another approach involves the Horner–Wadsworth–Emmons (HWE) reaction to transform oxetan-3-one into an α,β-unsaturated ester, such as methyl 2-(oxetan-3-ylidene)acetate. chemrxiv.orgmdpi.com This intermediate can then undergo further reactions like aza-Michael additions to introduce nitrogen-based substituents. mdpi.com

Alternatively, precursors can be acyclic 1,3-diols, which are designed to undergo subsequent cyclization to form the oxetane ring. acs.org The synthesis of these diols can be achieved through various methods, including stereoselective reductions of β-hydroxy ketones derived from aldol reactions. acs.org

A summary of key precursor strategies starting from oxetan-3-one is presented below.

| Starting Material | Reaction | Key Intermediate | Relevant For |

| Oxetan-3-one | Strecker Synthesis (with Dibenzylamine, TMSCN) | 3-cyano-3-(dibenzylamino)oxetane | Direct precursor to target molecule |

| Oxetan-3-one | Henry Reaction (with Nitromethane) | 3-hydroxy-3-(nitromethyl)oxetane | Precursor for aminomethyl group |

| Oxetan-3-one | Horner–Wadsworth–Emmons Reaction | Methyl 2-(oxetan-3-ylidene)acetate | Functionalization via Michael addition |

Dibenzylamine is a commercially available secondary amine and typically serves as the direct source for the N,N-dibenzyloxetan moiety. Its incorporation into the molecular framework is a critical step. As mentioned in the Strecker synthesis, dibenzylamine is reacted directly with oxetan-3-one and a cyanide source to form the C-N bond at the C3 position of the oxetane ring. chemrxiv.org

Formation of the Oxetane Ring System in this compound Synthesis

The construction of the strained four-membered oxetane ring is a synthetically challenging step due to unfavorable ring strain. acs.orgbeilstein-journals.org Several reliable methods have been developed to overcome this hurdle.

The most common and practical method for forming the oxetane ring is the intramolecular Williamson etherification. acs.orgbeilstein-journals.orgmagtech.com.cn This reaction involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and an alcohol at the other, typically under basic conditions. acs.org For example, a suitably substituted propane-1,3-diol can be selectively functionalized to install a good leaving group (e.g., tosylate, mesylate, or halide) at one primary alcohol, which is then displaced by the intramolecular attack of the other hydroxyl group, promoted by a base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH). acs.org

Another powerful method for oxetane synthesis is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnresearchgate.netnih.gov This photochemical reaction can form the oxetane ring in a single step, but its application to heavily substituted oxetanes like the target compound can be limited by issues of regioselectivity and stereoselectivity. researchgate.netnih.gov

Other methods for oxetane ring construction include the ring expansion of epoxides using sulfur ylides and C-H bond oxidative cyclizations, though these are less commonly employed for 3,3-disubstituted systems. magtech.com.cnillinois.edu

| Cyclization Method | Precursor Type | Key Features |

| Intramolecular Williamson Etherification | 1,3-diols, 1,3-halohydrins | Most common; relies on SN2 displacement; requires base. acs.orgbeilstein-journals.org |

| Paternò–Büchi Reaction | Carbonyl compound and alkene | Photochemical [2+2] cycloaddition; can be complex regarding selectivity. researchgate.netnih.gov |

| Epoxide Ring Expansion | Epoxides | Mediated by reagents like sulfur ylides. illinois.edu |

When the oxetane ring is formed from an acyclic precursor, controlling the regioselectivity and stereochemistry is paramount. In Williamson etherification approaches, the synthesis of stereodefined 1,3-diols is crucial for producing specific oxetane stereoisomers. acs.org For instance, syn- and anti-1,3-diols can be selectively prepared from a common aldol precursor through stereoselective reduction, and these diols can be converted into oxetanes with defined stereochemistry. acs.org

In photochemical methods like the Paternò–Büchi reaction, regioselectivity and stereoselectivity are influenced by the electronic properties of the reactants and the stability of the intermediate diradical species. researchgate.netnih.gov The reaction of an electronically excited carbonyl compound with an alkene can lead to multiple regioisomers and stereoisomers, and controlling the outcome is a significant challenge. researchgate.net For complex molecules, building the substituents onto a pre-existing oxetane ring often provides more reliable control over the final structure than forming the ring with all substituents present on an acyclic precursor.

Incorporation of the Aminomethyl and Dibenzylamino Substituents

The final and most direct route to this compound involves the installation of the two C3 substituents onto a pre-formed oxetane ring, typically oxetan-3-one.

As previously noted, the Strecker synthesis provides an elegant route, simultaneously installing the dibenzylamino group and a cyano group. chemrxiv.org The subsequent step is the chemical reduction of the nitrile (cyano group) to a primary amine (the aminomethyl group). This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, although care must be taken to avoid opening the strained oxetane ring. chemrxiv.org For instance, amide reductions on oxetane systems have been successfully performed using AlH₃, whereas reagents like LiAlH₄ or NaBH₄ sometimes led to decomposition. chemrxiv.org

An alternative pathway involves the Henry reaction (nitroaldol reaction) between oxetan-3-one and nitromethane, which introduces a nitromethyl group at C3 alongside a hydroxyl group. chemrxiv.org The nitro group can then be reduced to an amine, and the hydroxyl group would need to be converted to the dibenzylamino moiety, making this a more circuitous route for the target compound.

A different strategy starts with 3-(bromomethyl)oxetane-3-carboxylic acid. google.com The carboxylic acid can be converted into an isocyanate intermediate using diphenylphosphoryl azide (DPPA), which is then trapped with an alcohol to form a carbamate. This carbamate-protected amino group can then be further manipulated. The bromomethyl group would then need to be converted to the dibenzylamino group, likely via nucleophilic substitution. google.com

The most convergent synthesis is summarized below:

Step 1: Strecker Reaction. Oxetan-3-one is reacted with dibenzylamine and trimethylsilyl cyanide (TMSCN) to form 3-cyano-3-(dibenzylamino)oxetane. chemrxiv.org

Step 2: Nitrile Reduction. The cyano group of the intermediate is reduced to a primary amine to yield the final product, this compound.

This two-step sequence starting from oxetan-3-one represents a highly efficient and convergent approach to the target compound. chemrxiv.org

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process rooted in the functionalization of the oxetane core. The strategic construction of this molecule, which features a quaternary carbon at the 3-position of the oxetane ring, requires precise control over reaction conditions to achieve the desired substitution pattern. Methodologies often commence from commercially available precursors like oxetan-3-one, leveraging a series of well-established chemical transformations to introduce the necessary aminomethyl and N,N-dibenzylamino groups.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSXXTVNJOLCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725516 | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021392-84-6 | |

| Record name | 3-[Bis(phenylmethyl)amino]-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021392-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Aminomethyl N,n Dibenzyloxetan 3 Amine

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 3,3-disubstituted oxetanes are of significant interest, particularly their ring-opening reactions, which are driven by the relief of ring strain (approximately 106 kJ/mol). magtech.com.cn These reactions typically proceed under acidic conditions, where protonation of the oxetane (B1205548) oxygen activates the ring for nucleophilic attack. chemrxiv.org

Two primary pathways are generally considered for the acid-catalyzed ring-opening of an oxetane by a nucleophile:

SN1-type pathway: This involves the formation of a tertiary carbocation intermediate after the cleavage of a carbon-oxygen bond. For a compound like 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine, this would be a stabilized carbocation due to the geminal substitution.

SN2-type pathway: This involves a direct backside attack by a nucleophile on one of the α-carbons of the oxetane ring, leading to a concerted ring-opening. The transition state for this process would involve a significant degree of oxonium ion character.

The predominant pathway is influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, and the reaction conditions. For 3,3-disubstituted oxetanes, the SN1 pathway is often competitive due to the formation of a stable tertiary carbocation. chemrxiv.org

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies on substituted oxetanes provide quantitative insights into their reactivity and stability. The rate of ring-opening reactions is a key area of investigation. For instance, the rate of acid-catalyzed hydrolysis of oxetanes is generally slower than that of corresponding epoxides (oxiranes) but faster than that of tetrahydrofurans, reflecting the intermediate ring strain. magtech.com.cn

Thermodynamic data for these transformations would involve measuring the enthalpy (ΔH) and entropy (ΔS) of reaction to determine the Gibbs free energy (ΔG), which indicates the spontaneity of the process. The ring-opening of oxetanes is typically thermodynamically favorable due to the release of ring strain.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms of oxetane derivatives that are difficult to study experimentally. acs.org

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are widely used to model the potential energy surfaces of reactions involving oxetanes. rsc.org These calculations can determine the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By comparing the calculated activation energies for different proposed pathways (e.g., SN1 vs. SN2), researchers can predict the most likely reaction mechanism. For example, DFT studies on the acid-catalyzed ring-opening polymerization of oxetane show that the reaction proceeds via an O-protonated intermediate, with the subsequent nucleophilic attack by another oxetane molecule having a low activation barrier. rsc.org

Table 1: Representative Calculated Energy Barriers for Oxetane Ring-Opening (Hypothetical Data) This table is illustrative and not based on experimental data for the specific compound.

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN1-like | H₂O | Water | 15-20 |

| SN2-like | Cl⁻ | Acetonitrile (B52724) | 20-25 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of molecules like this compound in different environments (e.g., in solution). nih.gov The oxetane ring itself is not planar but exists in a puckered conformation. acs.org MD simulations can reveal how the substituents, such as the bulky N,N-dibenzyl group and the aminomethyl group, influence the ring's conformation and how the molecule interacts with solvent molecules. This can provide insights into the accessibility of the reaction centers to attacking reagents.

Spectroscopic Techniques for Mechanistic Interrogation

Spectroscopic methods are essential for identifying reactants, products, and any observable intermediates in a chemical reaction.

NMR Spectroscopy for Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating reaction mechanisms by detecting and characterizing transient intermediates. In the context of reactions involving this compound, one might use low-temperature NMR experiments to slow down a reaction and observe the signals of a proposed intermediate, such as a protonated oxetane or a ring-opened carbocation. Changes in the chemical shifts of the protons and carbons adjacent to the oxetane ring and the nitrogen atoms would provide strong evidence for the structural changes occurring during the reaction.

Mass Spectrometry for Reaction Monitoring

Mass spectrometry is a powerful analytical technique that could be employed to monitor reactions involving this compound. By tracking the mass-to-charge ratio (m/z) of ions in a reaction mixture over time, it is possible to identify the starting material, intermediates, products, and byproducts.

For instance, in a hypothetical acid-catalyzed ring-opening reaction with a nucleophile (NuH), one could expect to monitor the disappearance of the protonated molecular ion of the starting material and the appearance of the protonated molecular ion of the ring-opened product.

Hypothetical Reaction for Mass Spectrometry Monitoring:

Table 1: Hypothetical Mass Spectrometry Data for Reaction Monitoring

| Time (min) | Intensity of [M+H]⁺ of Starting Material | Intensity of [Product+H]⁺ |

| 0 | High | None |

| 10 | Medium | Low |

| 30 | Low | Medium |

| 60 | Very Low | High |

This table is illustrative and does not represent actual experimental data.

High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition of observed ions, aiding in the structural elucidation of unknown products or transient intermediates. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are well-suited for analyzing polar, non-volatile compounds like the one . nih.gov

Studies of Stereochemical Outcomes and Chiral Induction

The carbon atom at the 3-position of this compound is a quaternary stereocenter. Therefore, reactions that create this center from a prochiral precursor, or reactions of an enantiomerically pure starting material, would have significant stereochemical implications.

While specific studies on chiral induction involving this compound are not found, the broader field of asymmetric synthesis of and with oxetanes is an active area of research. Chiral catalysts or auxiliaries are often employed to control the stereochemical outcome of reactions. acs.orgillinois.edu

For example, the synthesis of chiral 3-substituted 3-aminooxetanes has been achieved through various methods, including the enantioselective addition of nucleophiles to isatin (B1672199) imines, which can then be further elaborated. lookchem.com In the context of this compound, if a chiral precursor were used in its synthesis, the stereochemistry would be established at that stage. Subsequent reactions would then need to be assessed for their potential to cause racemization or epimerization.

Table 2: Potential Stereochemical Considerations

| Reaction Type | Potential Stereochemical Outcome |

| Synthesis from prochiral starting material | Formation of a racemic mixture or, with a chiral catalyst, an enantiomerically enriched product. |

| Reaction of an enantiopure starting material | Retention, inversion, or racemization at the stereocenter, depending on the reaction mechanism. |

This table outlines general principles and is not based on specific experimental results for the target compound.

The bulky dibenzyl groups on the tertiary amine would likely play a significant role in directing the stereochemical course of reactions by creating a specific chiral environment around the reactive centers of the molecule.

Advanced Applications and Functionalization of 3 Aminomethyl N,n Dibenzyloxetan 3 Amine

Derivatization for Novel Chemical Entities

The presence of multiple reactive sites within 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine allows for a wide range of chemical modifications. These derivatizations can be selectively targeted to the aminomethyl moiety, the dibenzylamino group, or the oxetane (B1205548) ring, leading to a diverse array of functionalized molecules with potentially unique properties.

Modifications at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for functionalization, readily undergoing reactions typical of primary amines. These modifications can be used to introduce a variety of functional groups, thereby tuning the molecule's physical, chemical, and biological properties.

Common derivatization reactions at the aminomethyl moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method for introducing a wide range of substituents.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled route to mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are known for their diverse biological activities.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to generate ureas and thioureas, which are important pharmacophores.

Table 1: Representative Derivatization Reactions at the Aminomethyl Moiety

| Reagent | Reaction Type | Product Structure (Representative) |

| Acetyl chloride | Acylation | |

| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | |

| Phenyl isocyanate | Urea Formation |

Note: The product structures are illustrative of the expected chemical transformations.

Transformations of the Dibenzylamino Group

The tertiary dibenzylamino group can also be a target for chemical modification, primarily through debenzylation reactions. The removal of the benzyl (B1604629) groups can unmask a secondary or primary amine, providing a new site for further functionalization.

Catalytic hydrogenation is a common method for the removal of benzyl groups from amines. Reagents such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) are effective for this transformation. The choice of catalyst and reaction conditions can be optimized to achieve selective debenzylation.

Table 2: Debenzylation of the Dibenzylamino Group

| Reagents | Product |

| H₂, Pd/C, Ethanol | 3-(aminomethyl)oxetan-3-amine |

| H₂, Pd(OH)₂/C, Ethanol | 3-(aminomethyl)oxetan-3-amine |

Note: The expected product is the fully debenzylated diamine.

Ring-Opening Reactions of the Oxetane Core for Functional Scaffolds

The strained four-membered oxetane ring is susceptible to ring-opening reactions under either acidic or nucleophilic conditions. This reactivity can be harnessed to generate highly functionalized acyclic scaffolds. The regioselectivity of the ring-opening is influenced by the nature of the catalyst and the nucleophile.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. This typically leads to the formation of a 1,3-diol derivative. The reaction of epoxides with nucleophiles in the presence of Lewis acids is well-documented and provides a basis for predicting the behavior of oxetanes.

Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the oxetane ring carbons, leading to its cleavage. This process can be facilitated by the inherent strain of the four-membered ring.

The resulting 1,3-diol structures can serve as valuable building blocks for the synthesis of more complex molecules, including crown ethers, polyesters, and other functional materials.

Exploration in Materials Science Research

The bifunctional nature of this compound, particularly after debenzylation to the corresponding diamine, makes it an attractive monomer for the synthesis of novel polymers and a building block for supramolecular assemblies.

Integration into Polymer Architectures

Following debenzylation to 3,3-bis(aminomethyl)oxetane or a related diamine, this monomer can be incorporated into various polymer backbones through step-growth polymerization.

Polyamides: The diamine can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. These polymers may exhibit unique thermal and mechanical properties due to the presence of the oxetane ring in the backbone.

Polyurethanes: Reaction of the diamine with diisocyanates or bis(chloroformates) would lead to the formation of polyurethanes. The oxetane moiety could influence the hydrogen-bonding network within the polymer, affecting its macroscopic properties.

The presence of the oxetane ring within the polymer backbone is expected to enhance polarity and potentially improve solubility characteristics.

Table 3: Potential Polymerization Reactions

| Co-monomer | Polymer Type | Repeating Unit (Schematic) |

| Adipoyl chloride | Polyamide | |

| 1,6-Hexamethylene diisocyanate | Polyurethane |

Note: The repeating unit structures are illustrative of the expected polymerization products following debenzylation of the starting compound.

Supramolecular Assemblies and Functional Materials

The ability of the amino groups and the oxetane oxygen to participate in hydrogen bonding makes this molecule and its derivatives interesting candidates for the construction of supramolecular assemblies. The formation of well-defined, non-covalent structures is driven by specific intermolecular interactions.

Amphiphilic derivatives of this compound, for instance, by attaching a long alkyl chain to one of the amino groups, could self-assemble in solution to form micelles, vesicles, or other nanostructures. These ordered assemblies could find applications in drug delivery, catalysis, and sensing. The rigid and polar nature of the oxetane core could play a crucial role in directing the self-assembly process and influencing the morphology of the resulting supramolecular structures.

Applications in Chemical Biology and Medicinal Chemistry Research

The incorporation of small, strained ring systems like oxetane into molecular design has become an important strategy in medicinal chemistry. The oxetane ring is noted for its ability to confer desirable physicochemical properties to drug candidates. acs.org

Scaffold for Bioactive Molecule Design

The compound this compound serves as a compelling scaffold for the design of new bioactive molecules. Its molecular framework is distinguished by several key features that are highly valued in drug discovery. The central oxetane ring provides a rigid, three-dimensional core that can improve metabolic stability and aqueous solubility while acting as a non-classical hydrogen bond acceptor. acs.org This is a significant advantage over more flexible or planar scaffolds, which can suffer from poor pharmacological profiles.

The molecule possesses two distinct amine functionalities: a primary amine and a tertiary amine. The primary aminomethyl group is a crucial handle for synthetic modification, allowing for the attachment of a wide array of functional groups or for the growth of a peptide chain. rsc.orgcymitquimica.com The tertiary dibenzylamino group provides significant steric bulk, which can be used to control the molecule's interaction with biological targets and influence its solubility. cymitquimica.com This dual functionality, combined with the rigid oxetane core, makes it an attractive starting point for creating diverse chemical libraries for screening against various diseases. The concept of using pre-validated frameworks, or "privilege structures," to build novel bioactive molecules is a powerful strategy in drug development. mdpi.com

Table 1: Structural Features of this compound and Their Significance in Scaffold Design

| Structural Feature | Chemical Property | Potential Application in Bioactive Design |

|---|---|---|

| Oxetane Ring | Rigid, polar, three-dimensional structure. acs.org | Improves metabolic stability, solubility, and cell permeability. Acts as a sp³-rich core to escape "flatland" of aromatic drugs. nih.gov |

| **Primary Amine (-CH₂NH₂) ** | Nucleophilic, basic. A site for functionalization. | Allows for covalent attachment of pharmacophores, linkers, or peptide extensions. mdpi.com |

| **Tertiary Amine (-N(Bn)₂) ** | Basic, sterically hindered. | Modulates pKa, influences receptor binding selectivity, and can be used to fine-tune solubility and distribution. acs.orgcymitquimica.com |

| gem-Diamine on Oxetane | Constrained spatial arrangement of two nitrogen atoms. | Creates a specific vector for substituents, potentially leading to high-affinity binding with biological targets. |

Probing Biological Systems with Oxetane-Containing Probes

The study of complex biological systems often relies on molecular probes that can interact with specific enzymes or receptors without being rapidly degraded. The oxetane motif is particularly useful in this context, as it can serve as a stable isostere for the more labile carbonyl group. acs.orgnih.gov This stability has been successfully leveraged to create probes for studying enzymes like polyketide synthases, where the oxetane replaces a reactive poly-β-ketone substrate, allowing for structural and mechanistic characterization of enzyme-substrate complexes. nih.gov

Given this precedent, this compound represents a valuable platform for developing novel molecular probes. The primary amine can be readily functionalized with various reporter tags, such as fluorophores, biotin, or photo-crosslinkers. The resulting probe would benefit from the metabolic stability conferred by the oxetane ring, potentially allowing for longer-term studies in cellular or in vivo environments. nih.gov The dibenzyl groups could also be modified or replaced to tune the probe's selectivity and physicochemical properties for specific biological investigations.

Catalytic Applications and Ligand Design

The presence of two nitrogen atoms within a constrained framework makes this compound an intriguing candidate for applications in catalysis, specifically as a ligand for metal complexes.

Role as a Ligand in Metal-Catalyzed Processes

The molecule's structure, featuring a primary and a tertiary amine positioned on the same carbon of a rigid oxetane ring, allows it to act as a potential bidentate chelating ligand. Chelating ligands are highly sought after in coordination chemistry and catalysis because they can form stable complexes with metal ions, influencing the reactivity and selectivity of the catalytic center. The specific geometry imposed by the oxetane backbone could lead to unique catalytic properties not achievable with more flexible diamine ligands. While direct research on the catalytic use of this specific compound is not prominent, the principles of using tertiary amine derivatives as ligands are well-established. researchgate.net

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. mdpi.com Chiral amines and their derivatives are among the most successful classes of ligands and organocatalysts for a wide range of asymmetric transformations. mdpi.comnih.gov

The parent compound, this compound, is achiral. However, it can serve as a ready precursor for the synthesis of chiral ligands. For example, the primary amine can be reacted with a chiral acid to form a chiral amide or undergo reductive amination with a chiral aldehyde to create a new chiral center. The resulting chiral diamine could then be used as a ligand in metal-catalyzed asymmetric reactions, such as transfer hydrogenation or carbon-carbon bond formation. mdpi.comnih.gov The development of new C₂-symmetric or non-symmetric chiral ligands is a continuous effort in synthetic chemistry to achieve higher efficiency and enantioselectivity in catalytic processes. researchgate.net

Table 2: Hypothetical Synthesis of a Chiral Ligand Derivative

| Reactant 1 | Reactant 2 (Chiral Auxiliary) | Reaction Type | Potential Chiral Product | Application |

|---|---|---|---|---|

| This compound | (R)-2-phenylpropanoic acid | Amidation | (R)-N-((3-(N,N-dibenzylamino)oxetan-3-yl)methyl)-2-phenylpropanamide | Chiral ligand for asymmetric metal catalysis. |

Potential in Environmental Remediation Technologies

The application of this compound in environmental remediation is a speculative but intriguing possibility. The amine functionalities that make it a useful ligand for catalysis could also be harnessed to chelate and sequester heavy metal pollutants from contaminated water sources. Many environmental remediation strategies employ materials functionalized with amine groups to bind toxic metals like lead, mercury, and cadmium. The potential for this compound to act as a bidentate chelator might offer strong binding affinities. Further research would be required to immobilize the molecule onto a solid support, such as silica (B1680970) or a polymer resin, to create a reusable system for environmental cleanup. To date, this remains an unexplored area of research for this specific molecule.

Lack of Publicly Available Research on Specific Applications of this compound

Following a comprehensive review of scientific literature and available data, it has been determined that there is no specific, publicly accessible research detailing the advanced applications of the chemical compound This compound in the fields of organic pollutant degradation and the development of sensing applications.

While the general areas of environmental remediation and chemical sensor development are subjects of robust scientific inquiry, with many compounds and materials being actively explored, This compound does not appear to be among the substances with published research in these specific contexts. The available information on this compound is largely limited to its identification, basic chemical properties, and its availability as a chemical building block for potential use in broader synthetic chemistry.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Degradation Studies of Organic Pollutants" and the "Development of Sensing Applications" for this particular compound as requested, due to the absence of foundational research data. No data tables or detailed research findings could be generated as no such information was found.

Theoretical and Computational Studies on 3 Aminomethyl N,n Dibenzyloxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through quantum chemical calculations, it is possible to map the distribution of electrons and determine the energies of molecular orbitals, which are crucial for predicting behavior. For 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine, such analyses are commonly performed using Density Functional Theory (DFT), often with hybrid functionals like B3LYP and a sufficiently flexible basis set such as 6-311++G(d,p), to accurately model its geometry and electronic characteristics. rsc.orgirjweb.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These conceptual DFT-based descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of the molecule with that of other chemical species. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.

Table 1: Hypothetical Reactivity Descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.95 |

| LUMO Energy | ELUMO | -0.25 |

| HOMO-LUMO Gap | ΔE | 5.70 |

| Ionization Potential | I | 5.95 |

| Electron Affinity | A | 0.25 |

| Electronegativity | χ | 3.10 |

| Chemical Potential | μ | -3.10 |

| Chemical Hardness | η | 2.85 |

| Global Softness | S | 0.175 |

| Electrophilicity Index | ω | 1.68 |

The distribution of electron density in a molecule is rarely uniform. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP surface is colored to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atom of the oxetane (B1205548) ring and the two nitrogen atoms, corresponding to their lone pairs of electrons. These sites represent the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the primary amine group (-CH₂NH₂), making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

A quantitative analysis of charge distribution can be achieved through population analysis methods like Mulliken or Natural Bond Orbital (NBO) calculations, which assign partial charges to each atom.

Table 2: Hypothetical NBO Partial Charges on Key Atoms of this compound.

| Atom | Element | Hypothetical Partial Charge (e) |

| O1 (oxetane) | Oxygen | -0.65 |

| N1 (tertiary amine) | Nitrogen | -0.48 |

| N2 (primary amine) | Nitrogen | -0.89 |

| C3 (quaternary) | Carbon | +0.35 |

| H (of N2) | Hydrogen | +0.41 |

| H (of N2) | Hydrogen | +0.41 |

Conformational Analysis and Energy Landscapes

The flexibility of the two benzyl (B1604629) groups attached to the tertiary nitrogen atom allows the molecule to adopt various spatial arrangements, or conformations. Each conformation has a specific potential energy, and the molecule will preferentially exist in its lowest-energy states. Conformational analysis aims to identify these stable conformers and the energy barriers for converting between them.

Table 3: Hypothetical Relative Energies of Potential Conformers of this compound.

| Conformer | Description of Benzyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | Anti-parallel, extended | 0.00 | 75.3 |

| Conf-2 | Gauche, folded | 1.15 | 14.8 |

| Conf-3 | Eclipsed, high-steric strain | 3.50 | 0.9 |

| Conf-4 | Orthogonal, staggered | 0.85 | 9.0 |

Predictive Modeling of Reactivity and Selectivity

The results from electronic structure and conformational analyses serve as the foundation for predicting the molecule's reactivity. The MEP map identifies the most probable sites for protonation (the N atoms) and other electrophilic interactions. researchgate.net The primary amine is generally more basic and nucleophilic than the sterically hindered tertiary amine, suggesting it would be the preferential site for reactions like acylation or alkylation under kinetic control.

The FMO analysis provides further clues. The HOMO is likely localized on the nitrogen atoms and the π-systems of the benzyl rings, indicating these are the primary electron-donating regions. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the aromatic rings. The energy of the LUMO can indicate the molecule's susceptibility to reduction. The strained oxetane ring also presents a unique reactive site, susceptible to ring-opening reactions under acidic or nucleophilic conditions, a reactivity pattern well-documented for oxetanes. rsc.org

In Silico Design of Novel Derivatives with Tailored Properties

In silico design involves the rational modification of a lead compound's structure on a computer to enhance desired properties or reduce undesired ones. biorxiv.orgnih.gov Using this compound as a scaffold, computational methods can predict how structural changes would affect its electronic and steric properties.

For example, one could introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenyl rings of the benzyl substituents. Computational analysis would predict that electron-withdrawing groups would lower the HOMO and LUMO energies, making the molecule more electrophilic and potentially altering the pKa of the amine groups. Electron-donating groups would have the opposite effect, raising the orbital energies and increasing the nucleophilicity of the aromatic rings. This approach allows for the rapid screening of numerous virtual derivatives to identify candidates with optimized properties for specific applications, such as improved binding affinity to a biological target or modified chemical reactivity. nih.gov

Table 4: Hypothetical In Silico Property Modulation of Designed Derivatives.

| Derivative Modification | Predicted Change in EHOMO (eV) | Predicted Change in pKa (Primary Amine) | Predicted Dominant Reactive Site |

| Parent Compound | -5.95 | 9.5 | Primary Amine (N2) |

| Add 4,4'-dinitro groups | Decrease to -6.80 | Decrease to 8.2 | Aromatic Rings (electrophilic addition) |

| Add 4,4'-dimethoxy groups | Increase to -5.50 | Increase to 9.9 | Primary Amine (N2) / Aromatic Rings |

| Replace Benzyl with Methyl | Decrease to -6.10 | Increase to 10.1 | Primary Amine (N2) |

Analytical Methodologies for the Characterization and Quantification of 3 Aminomethyl N,n Dibenzyloxetan 3 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural analysis of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups, the oxetane (B1205548) ring protons, and the aminomethyl group protons.

Aromatic Protons: The protons on the two phenyl rings of the dibenzyl group would typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm.

Benzyl Methylene Protons: The four protons of the two CH₂ groups attached to the nitrogen and the phenyl rings are expected to produce a singlet or a set of doublets around δ 3.6-3.8 ppm.

Oxetane Ring Protons: The four protons of the oxetane ring are diastereotopic and would likely appear as two distinct sets of signals, possibly as doublets or multiplets, in the range of δ 4.5-4.8 ppm.

Aminomethyl Protons: The methylene protons of the aminomethyl group (CH₂NH₂) are anticipated to be a singlet around δ 2.8-3.0 ppm. The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the phenyl rings will show multiple signals in the aromatic region (δ 127-140 ppm). This would include the ipso-carbon and the ortho, meta, and para carbons.

Benzyl Methylene Carbons: The carbons of the benzylic CH₂ groups are expected to resonate in the range of δ 55-60 ppm.

Oxetane Ring Carbons: The quaternary carbon of the oxetane ring bonded to the two nitrogen-containing substituents would appear around δ 60-65 ppm, while the two CH₂ carbons of the oxetane ring would likely be observed in the region of δ 75-80 ppm.

Aminomethyl Carbon: The carbon of the aminomethyl group is expected to have a chemical shift in the range of δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 7.20-7.40 (m, 10H) | 127.0-129.0, 138.0-140.0 |

| Benzyl CH₂ | 3.60-3.80 (s, 4H) | 55.0-60.0 |

| Oxetane CH₂ | 4.50-4.80 (m, 4H) | 75.0-80.0 |

| Aminomethyl CH₂ | 2.80-3.00 (s, 2H) | 40.0-45.0 |

| Quaternary Oxetane C | - | 60.0-65.0 |

| Primary Amine NH₂ | Variable (broad s, 2H) | - |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the tertiary and primary amines will likely appear in the 1000-1250 cm⁻¹ range. chemblink.com

C-O-C Stretching: The characteristic ether linkage of the oxetane ring will produce a strong absorption band in the 950-1150 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the presence of the aromatic rings and the carbon backbone.

Advanced Mass Spectrometry (MS) Techniques, including Tandem MS

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound (C₁₈H₂₂N₂O), the expected exact mass is approximately 282.17 g/mol . capotchem.com

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy.

Tandem MS (MS/MS): In a tandem MS experiment, the molecular ion ([M+H]⁺) would be isolated and fragmented. The resulting fragmentation pattern would provide significant structural information. Expected fragmentation pathways could include:

Loss of a benzyl group (C₇H₇, 91 Da).

Cleavage of the aminomethyl group (CH₂NH₂, 30 Da).

Ring-opening of the oxetane moiety.

Formation of the dibenzylaminium ion.

The predicted collision cross section (CCS) values for different adducts of similar molecules can be calculated and used for identification. For instance, for the related compound 3-(aminomethyl)-N,N-dimethyloxetan-3-amine, the predicted CCS for the [M+H]⁺ adduct is 129.1 Ų. google.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl groups provide strong UV absorbance, likely around 254 nm. A gradient elution program, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the target compound from any potential impurities. For chiral purity analysis of related amino compounds, derivatization followed by analysis on a chiral column has been utilized. google.comresearchgate.net

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are exemplary conditions and would require optimization for the specific analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the analysis of this compound, although its relatively high molecular weight and polarity might present challenges. The presence of primary and tertiary amine groups can lead to peak tailing on standard GC columns. nih.gov To overcome this, derivatization of the primary amine group is often necessary to improve volatility and chromatographic performance. researchgate.netnih.gov Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA). nih.gov

Alternatively, specialized columns designed for the analysis of amines can be used to minimize peak tailing without derivatization. chemicalbook.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection. Mass spectrometry (GC-MS) would provide the most definitive identification of the compound and any impurities.

Table 3: Exemplary GC-MS Method Parameters (with derivatization)

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm |

| Derivatization | Silylation with BSTFA |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Injector Temp | 280°C |

| Detector | Mass Spectrometer (Scan mode) |

| Ionization | Electron Ionization (EI) |

Note: These are exemplary conditions and would require optimization for the specific analysis.

Enantiomeric Separations

The presence of a stereocenter in derivatives of this compound necessitates the development of stereoselective analytical methods to separate and quantify individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of an appropriate CSP is critical and is often based on the functional groups present in the analyte. For amine-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and zwitterionic CSPs have shown great utility. For instance, the enantiomeric separation of pregabalin, an amino acid derivative, has been successfully achieved using a zwitterionic chiral selector. mdpi.com

A typical approach for developing an enantiomeric separation method for a derivative of this compound would involve screening various chiral columns with different mobile phase compositions. The mobile phase often consists of a non-polar organic solvent (like hexane (B92381) or heptane) mixed with an alcohol (such as isopropanol (B130326) or ethanol) and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.

Table 1: Hypothetical Chiral HPLC Method Parameters for a Derivative of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on common practices for separating chiral amines.

The resolution between the enantiomeric peaks is a key performance indicator of the method's success. A resolution value (Rs) of greater than 1.5 is generally desired for baseline separation, ensuring accurate quantification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a novel compound like this compound, obtaining a single crystal of suitable quality would provide definitive proof of its constitution and conformation in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the mean positions of the atoms can be determined.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset would include the following key parameters, which are standard outputs of a crystallographic experiment.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂N₂O cymitquimica.com |

| Molecular Weight | 282.38 g/mol capotchem.cn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° |

| Volume | 1545 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.21 g/cm³ |

This table illustrates the type of data obtained from an X-ray crystallographic analysis. The values are hypothetical and serve as an example.

This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties, including solubility and melting point.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of complex samples. For this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This technique is ideal for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS analysis, the compound is first separated from impurities or other components on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules containing amine functionalities. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compound.

The development of a comprehensive LC-MS/MS method for the analysis of primary aromatic amines in human urine has demonstrated the power of this technique for complex biological matrices. nih.gov Such methods often exhibit excellent linearity and low limits of detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile through derivatization, GC-MS is a powerful alternative. While this compound itself may not be sufficiently volatile for direct GC analysis due to its polar amine groups and relatively high molecular weight, derivatization can overcome this limitation.

A common derivatization strategy for amines and amino acids involves silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov This process replaces the active hydrogens on the amine groups with less polar tert-butyldimethylsilyl (TBDMS) groups, increasing the compound's volatility and thermal stability. nih.gov The resulting derivatives can then be readily analyzed by GC-MS. The use of chemical ionization (CI) with ammonia (B1221849) as the reagent gas can yield strong [MH]⁺ ions with minimal fragmentation, which is advantageous for quantitative analysis. nih.gov

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Ionization Method | Key Advantages | Considerations |

| LC-MS | Liquid chromatography based on polarity | Electrospray Ionization (ESI) | Applicable to non-volatile and thermally labile compounds; high sensitivity and selectivity. | Matrix effects can influence ionization efficiency. |

| GC-MS | Gas chromatography based on boiling point | Electron Impact (EI) or Chemical Ionization (CI) | High chromatographic resolution; extensive spectral libraries for EI. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |

The choice between LC-MS and GC-MS depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity. Both techniques, however, provide a powerful means for the detailed characterization and quantification of this compound and its related substances.

Future Perspectives and Emerging Research Avenues for 3 Aminomethyl N,n Dibenzyloxetan 3 Amine

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are poised to revolutionize the production and derivatization of complex molecules like 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine. While specific studies on the flow synthesis of this exact compound are not yet prevalent, the broader field of oxetane (B1205548) chemistry provides a clear roadmap.

Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving highly reactive intermediates or strained ring systems like oxetanes. For instance, the generation and utilization of unstable organometallic species such as 3-oxetanyllithium have been successfully demonstrated using flow technology, enabling rapid C-C bond formation at the 3-position of the oxetane ring. nih.gov This approach could be adapted for the synthesis of precursors to this compound, allowing for precise control over reaction conditions and minimizing the formation of byproducts.

Furthermore, automated synthesis platforms can be employed for the rapid generation of libraries based on the this compound scaffold. researchgate.net By integrating flow reactors with automated purification and analysis systems, a diverse range of derivatives could be synthesized by modifying the primary amine or the dibenzyl groups. This high-throughput approach would be invaluable for exploring the structure-activity relationships of new compounds in medicinal chemistry and materials science.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Relevance to the Target Compound |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation. | Management of potentially exothermic reactions involving the strained oxetane ring. |

| Precise Control | Accurate control of temperature, pressure, and reaction time. | Improved selectivity and yield in multi-step syntheses. |

| Scalability | Seamless transition from laboratory to production scale. | Facilitates larger scale production for further research and development. google.com |

| Automation | Integration with robotic systems for library synthesis. | Rapid exploration of chemical space around the core structure. researchgate.net |

Exploration of Photoredox Catalysis in its Transformations

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forging new chemical bonds under mild conditions. The application of this technology to this compound opens up several exciting possibilities.

Research on related oxetane derivatives has shown that photoredox catalysis can be used for C-H activation and functionalization at the 2-position of the oxetane ring, a traditionally challenging transformation. researchgate.net This could allow for the introduction of new substituents onto the oxetane core of the target molecule, further expanding its chemical diversity. Additionally, photoredox-catalyzed methods have been developed for the hydroaminomethylation of olefins, a process that could potentially be adapted for the synthesis of the aminomethyl moiety of the compound itself. researchgate.net

Another intriguing avenue is the use of photoredox catalysis for the regioselective ring-opening of oxetanes. thieme-connect.deelsevierpure.com While often an undesired side reaction, controlled ring-opening could be a strategic step to access novel linear structures that are not easily accessible through traditional synthetic routes. The interplay between the photocatalyst, light source, and substrate could be fine-tuned to selectively cleave specific bonds within the molecule.

Development of Machine Learning and AI-Driven Research Strategies

Machine learning (ML) and artificial intelligence (AI) are becoming increasingly integral to chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. thieme-connect.de For a molecule like this compound, these computational tools could significantly accelerate its development.

AI algorithms could be trained on existing data from oxetane chemistry to predict the reactivity of the target compound under various conditions. This would allow researchers to prioritize experiments and avoid unpromising synthetic routes. For example, ML models could predict the most effective catalysts for a given transformation or the optimal conditions for a multi-step synthesis.

In the context of drug discovery, AI can be used to screen virtual libraries of derivatives of this compound against biological targets. By predicting properties such as binding affinity, solubility, and metabolic stability, AI can help identify the most promising candidates for further experimental investigation. acs.org This in silico approach can drastically reduce the time and cost associated with the early stages of drug development.

Interdisciplinary Research with Biology and Materials Science

The unique structural features of this compound make it a promising candidate for applications in both biology and materials science. cymitquimica.com

In medicinal chemistry, the oxetane motif is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.orgacs.org The presence of both a primary amine and a tertiary amine in the target molecule provides multiple points for conjugation to other molecules, such as peptides or targeting ligands. Future research could focus on incorporating this scaffold into new therapeutic agents, leveraging its potential to modulate biological activity.

In materials science, the rigid oxetane core and the flexible benzyl (B1604629) groups could be exploited to create novel polymers or functional materials. The primary amine can serve as a reactive site for polymerization or for grafting the molecule onto surfaces. The dibenzylamino group can influence the material's properties, such as its thermal stability or its interaction with other molecules. Potential applications could range from the development of new resins and coatings to the creation of advanced materials for electronics or catalysis.

Challenges and Opportunities for Sustainable Chemical Development

The synthesis and application of this compound are not without their challenges, particularly concerning sustainability. A key step in its use as a synthetic intermediate involves the deprotection of the dibenzyl groups. Traditional methods for this transformation, such as hydrogenation using a palladium on carbon (Pd/C) catalyst, can lead to residual heavy metal contamination in the final product. google.com This is a significant concern in the pharmaceutical industry, where stringent limits on heavy metal impurities are in place.

This challenge, however, presents an opportunity for the development of greener and more sustainable deprotection methods. Alternative catalytic systems that are more easily removed from the reaction mixture, or non-metallic deprotection strategies, would be highly desirable. The exploration of enzymatic or photolytic methods for cleaving the benzyl groups could also provide a more environmentally friendly approach.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine, and what analytical techniques confirm its structure?

- Methodological Answer: The synthesis typically involves alkylation of oxetane derivatives with benzyl halides followed by aminomethylation. Key steps include protecting group strategies to avoid side reactions. Structural confirmation requires ¹H/¹³C NMR to verify the oxetane ring and benzyl substituents, mass spectrometry (MS) for molecular weight validation, and FT-IR to identify amine and ether functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Thermal stability data (e.g., decomposition points) should be referenced from safety data sheets (SDS), as secondary amines can degrade under prolonged heat or humidity . Use moisture-resistant containers and conduct regular stability assays via HPLC or TLC .

Advanced Research Questions

Q. What strategies can address contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer: Contradictions may arise from steric hindrance due to the dibenzyl groups or solvent polarity effects. Systematic optimization should include:

- Kinetic studies (varying temperature, solvents like DMF vs. THF).

- Steric maps (computational tools like DFT) to assess accessibility of the aminomethyl group.

- Control experiments with mono-benzyl analogs to isolate steric vs. electronic factors .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like GPCRs or enzymes. Validate predictions with:

- Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified benzyl/oxetane groups.

- Binding affinity assays (SPR or ITC) to quantify interactions .

Q. What late-stage functionalization methods are applicable to this amine without pre-functionalization?

- Methodological Answer: Direct deamination via N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (reagent 3) enables primary amine "deletion" under mild conditions (room temperature, 24 hrs). This method tolerates oxetane rings and benzyl groups, as demonstrated in β-glucosamine deamination .

Q. How can researchers resolve discrepancies in reported mutagenicity data for similar amines?

- Methodological Answer: Perform Ames II testing with TA98 and TA100 bacterial strains to assess frameshift/base-pair mutations. Compare results to structurally related compounds (e.g., benzyl chloride) as benchmarks. Include metabolic activation (S9 fraction) to evaluate pro-mutagenic potential .

Data Contradiction & Experimental Design

Q. What experimental controls are critical when studying the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer:

- Use deuterated solvents (e.g., D₂O) to trace proton exchange.

- Include catalyst poisoning tests (e.g., mercury drop) to confirm heterogeneous vs. homogeneous mechanisms.

- Monitor byproducts via GC-MS to distinguish between hydrogenolysis of benzyl groups vs. oxetane ring opening .

Q. How to design a robust protocol for quantifying amine group accessibility in sterically hindered environments?

- Methodological Answer:

- Titration with picric acid in chloroform to form a colored complex (λmax = 380 nm).

- Compare results with X-ray crystallography to correlate steric bulk with reactivity.

- Use competitive inhibition assays with smaller nucleophiles (e.g., methylamine) to probe accessibility .

Safety & Toxicity Considerations

Q. What mutagenicity risks are associated with handling this compound, and how can they be mitigated?